

ML-9 Free Base: An In-depth Technical Guide to its Target Proteins

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Compound of Interest

Compound Name: ML-9 free base

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Introduction

ML-9, [1-(5-Chloronaphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine], is a potent, cell-permeable inhibitor of several protein kinases and other signaling proteins. Initially characterized as a selective inhibitor of Myosin Light Chain Kinase (MLCK), further research has revealed its activity against a broader range of targets, making it a valuable tool for dissecting various cellular signaling pathways. This technical guide provides a comprehensive overview of the primary protein targets of **ML-9 free base**, presenting quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visualizations of the key signaling pathways it modulates.

Core Protein Targets of ML-9

ML-9 is known to interact with and inhibit a number of key signaling proteins, primarily protein kinases. Its mechanism of action for kinases is generally as an ATP-competitive inhibitor. The primary targets identified in the literature are detailed below.

Quantitative Inhibition Data

The inhibitory potency of ML-9 against its principal targets has been quantified through various biochemical assays, yielding inhibitor constant (K_i) and half-maximal inhibitory concentration (IC_{50}) values. These values provide a measure of the concentration of ML-9 required to

achieve a certain level of inhibition and are crucial for designing experiments and interpreting results.

Target Protein	Inhibition Parameter	Value (μM)	Notes
Myosin Light Chain Kinase (MLCK)	Ki	4[1][2]	Selective inhibitor.[2]
Myosin Light Chain Kinase (MLCK)	IC50	3.8[3]	Classical MLCK inhibitor.[3]
Protein Kinase A (PKA)	Ki	32[1][2]	
Protein Kinase A (PKA)	IC50	~20[4][5][6]	
Protein Kinase C (PKC)	Ki	54[1][2]	
Protein Kinase B (Akt)	IC50	10-50[4][5][6][7]	Useful PKB inhibitor. [7]
p90 S6 Kinase	IC50	~50[4][5]	
MAP Kinase	IC50	~35[4][5]	
TRPC6 Channel	IC50	7.8[8][9]	

Note: IC50 and Ki values can vary depending on the specific assay conditions, including substrate and ATP concentrations.

Signaling Pathways Modulated by ML-9

ML-9's inhibition of its target proteins has significant downstream effects on several critical cellular signaling pathways.

Myosin Light Chain Kinase (MLCK) Signaling in Smooth Muscle Contraction

MLCK plays a pivotal role in the regulation of smooth muscle contraction. The inhibition of MLCK by ML-9 leads to a reduction in the phosphorylation of the myosin regulatory light chain (MLC20), which is a prerequisite for the interaction of myosin with actin and subsequent muscle contraction.[10]

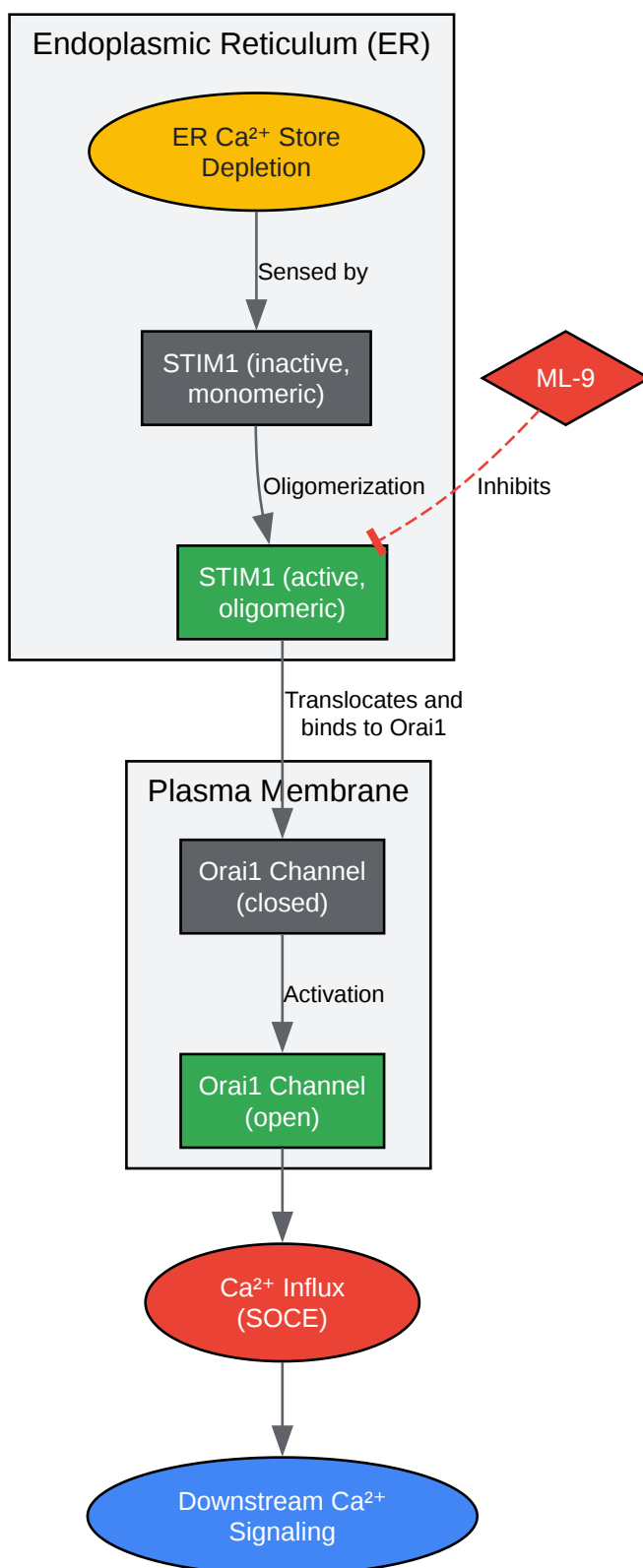


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MLCK Signaling Pathway in Smooth Muscle Contraction

STIM1-Mediated Store-Operated Calcium Entry (SOCE)

Stromal Interaction Molecule 1 (STIM1) is an endoplasmic reticulum (ER) calcium sensor that, upon depletion of ER calcium stores, activates Orai channels in the plasma membrane to mediate store-operated calcium entry (SOCE). ML-9 has been shown to inhibit STIM1 activity, thereby affecting intracellular calcium homeostasis.

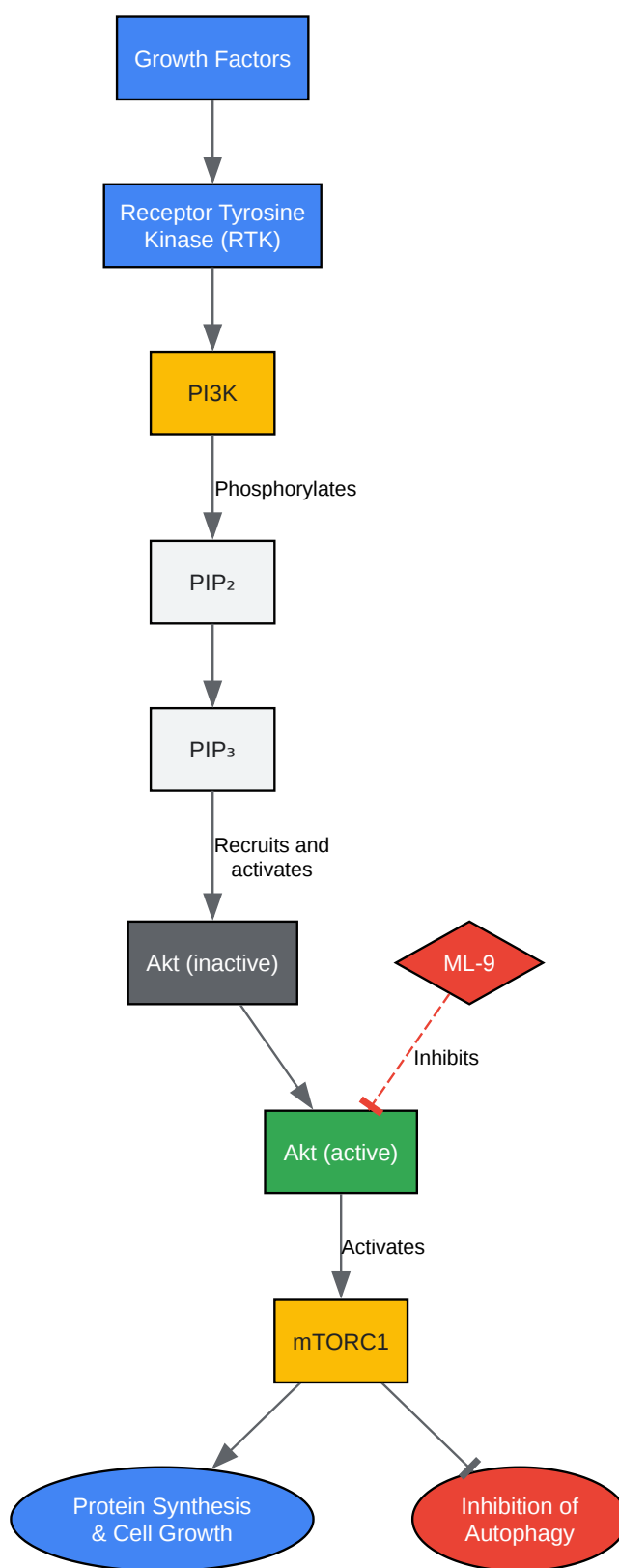


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STIM1-Mediated Store-Operated Calcium Entry (SOCE)

Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. ML-9 has been demonstrated to inhibit Akt, leading to the downregulation of the mTOR pathway and the induction of autophagy.[\[11\]](#)



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Inhibition of the Akt/mTOR Signaling Pathway by ML-9

Experimental Protocols

In Vitro Myosin Light Chain Kinase (MLCK) Activity Assay

This protocol describes a method to determine the in vitro kinase activity of MLCK and assess the inhibitory effect of ML-9. The assay measures the incorporation of radiolabeled phosphate from [γ - ^{32}P]ATP into the myosin regulatory light chain (RLC).[12]

Materials:

- Purified smooth muscle MLCK
- Purified myosin regulatory light chain (RLC)
- Kinase reaction buffer (e.g., 40 mM HEPES pH 7.4, 5 mM MgCl_2 , 1 mM DTT, 0.1 mg/mL BSA)
- CaCl_2 solution
- Calmodulin solution
- [γ - ^{32}P]ATP
- **ML-9 free base** stock solution (in DMSO)
- Trichloroacetic acid (TCA) or phosphocellulose paper
- Scintillation counter and vials

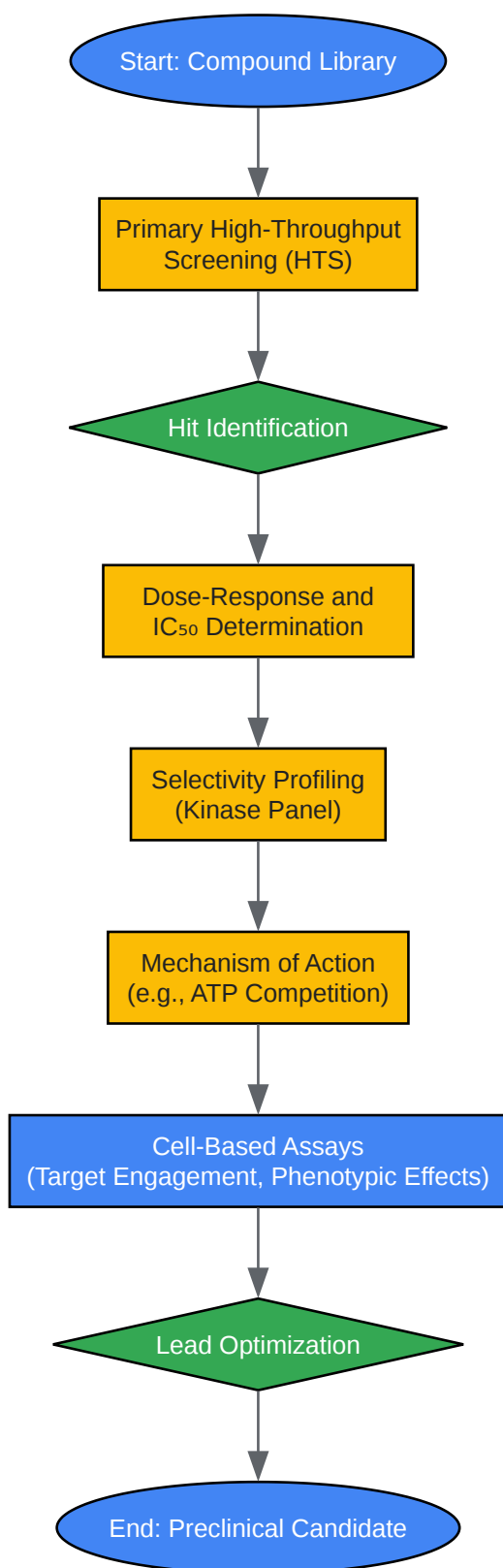
Procedure:

- **Prepare Reaction Mix:** In a microcentrifuge tube, prepare the reaction mixture containing kinase reaction buffer, CaCl_2 , calmodulin, and RLC.
- **Add Inhibitor:** Add varying concentrations of ML-9 or DMSO (vehicle control) to the reaction tubes.

- **Initiate Reaction:** Start the kinase reaction by adding [γ - ^{32}P]ATP to the mixture.
- **Incubation:** Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
- **Stop Reaction:** Terminate the reaction by adding ice-cold TCA to precipitate the proteins or by spotting the reaction mixture onto phosphocellulose paper.
- **Wash:** Wash the precipitated protein or phosphocellulose paper extensively to remove unincorporated [γ - ^{32}P]ATP.
- **Quantify:** Measure the amount of ^{32}P incorporated into the RLC using a scintillation counter.
- **Data Analysis:** Calculate the percentage of inhibition for each ML-9 concentration compared to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram illustrates a general workflow for screening and characterizing kinase inhibitors like ML-9.



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General Workflow for Kinase Inhibitor Discovery

Conclusion

ML-9 free base is a versatile pharmacological tool with a well-characterized inhibitory profile against several key protein kinases and signaling molecules. Its primary target, MLCK, makes it invaluable for studying smooth muscle physiology and related pathological conditions.

Furthermore, its effects on PKA, PKC, Akt, and STIM1 broaden its applicability to research in areas such as calcium signaling, cell growth, and autophagy. This technical guide provides a foundational understanding of the molecular targets of ML-9, offering quantitative data and methodological insights to aid researchers in their experimental design and data interpretation. As with any pharmacological inhibitor, careful consideration of its off-target effects is essential for drawing accurate conclusions from experimental results.

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